4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol

Catalog No.
S15877519
CAS No.
M.F
C11H15F2NO
M. Wt
215.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol

Product Name

4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol

IUPAC Name

4-[(2,3-difluorophenyl)methylamino]butan-2-ol

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

InChI

InChI=1S/C11H15F2NO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

CYXGSTRFLGDYAV-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C(=CC=C1)F)F)O

4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11_{11}H15_{15}F2_2NO and a molecular weight of 215.24 g/mol. This compound features a butanol backbone substituted with a difluorophenylmethylamino group, which contributes to its unique chemical properties. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .

Such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Dehydration reactions: Under acidic conditions, the alcohol group can be dehydrated to form alkenes.
  • Oxidation: The alcohol can be oxidized to form carbonyl compounds, such as ketones or aldehydes, depending on the reaction conditions.

These reactions can be useful in synthesizing derivatives or in modifying the compound for specific applications.

Research indicates that 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol exhibits significant biological activity. Its structure suggests potential interactions with biological targets, possibly influencing pathways related to neurotransmission or cellular signaling. Compounds with similar structures have been studied for their roles as inhibitors in various biological processes, including enzyme inhibition and receptor modulation .

The synthesis of 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol typically involves multi-step organic synthesis techniques. One potential synthetic route includes:

  • Formation of the difluorophenylmethylamine: Starting from commercially available difluorobenzyl chloride and an appropriate amine.
  • Alkylation: Reacting the resulting amine with a suitable butan-2-ol derivative under basic conditions to form the final product.

This method allows for the introduction of the difluorophenyl group while maintaining control over stereochemistry and functionalization .

4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific biological interactions.

Interaction studies are crucial for understanding how 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol interacts with biological systems. Preliminary studies may involve:

  • Binding assays: To evaluate its affinity for various receptors or enzymes.
  • Cell-based assays: To assess its effects on cellular functions such as proliferation or apoptosis.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol, including:

Compound NameMolecular FormulaKey Features
4-{[(3,4-Difluorophenyl)methyl]amino}butan-2-olC11_{11}H15_{15}F2_{2}NODifferent fluorine substitution pattern
4-{[(2,4-Difluorophenyl)methyl]amino}butan-2-olC11_{11}H15_{15}F2_{2}NOAlternative difluoro substitution
4-{[(3,5-Difluorophenyl)methyl]amino}butan-2-olC11_{11}H15_{15}F2_{2}NOVarying position of fluorine atoms

Uniqueness

The uniqueness of 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol lies in its specific arrangement of functional groups and fluorine substituents. This configuration may confer distinct biological properties compared to its analogs, potentially leading to different pharmacological profiles and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

215.11217043 g/mol

Monoisotopic Mass

215.11217043 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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